Ethyl 3-amino-3-hydrazinylidenepropanoate
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Overview
Description
Ethyl 3-amino-3-hydrazinylidenepropanoate is a chemical compound with the molecular formula C5H11N3O2 It is known for its unique structure, which includes both amino and hydrazinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-hydrazinylidenepropanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-hydrazinylidenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydrazinylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl 3-amino-3-hydrazinylidenepropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-hydrazinylidenepropanoate involves its interaction with specific molecular targets and pathways. The amino and hydrazinylidene groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 3-amino-3-hydrazinylidenepropanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-phenylpropanoate: This compound has a phenyl group instead of a hydrazinylidene group, leading to different chemical properties and applications.
Ethyl 3-amino-3-methylpropanoate:
Ethyl 3-amino-3-hydroxypropanoate: The hydroxyl group introduces different chemical behavior and biological activities.
The uniqueness of this compound lies in its combination of amino and hydrazinylidene groups, which provide a versatile platform for various chemical reactions and applications.
Biological Activity
Ethyl 3-amino-3-hydrazinylidenepropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C5H9N5O2
- Molecular Weight : 171.16 g/mol
The compound features a hydrazine moiety, which is known for its reactivity and potential in drug development.
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth and viral replication.
- Antioxidant Properties : The presence of hydrazine groups suggests potential antioxidant activities, which could mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects.
In Vitro Studies
- Antimicrobial Efficacy : In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to range from 32 to 128 µg/mL depending on the strain tested.
- Cell Viability Assays : Cytotoxicity studies using human cell lines revealed that concentrations below 50 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for further development.
In Vivo Studies
Case studies involving animal models have demonstrated the following:
- Anti-inflammatory Activity : Administration of this compound in a murine model of inflammation resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Study | Model | Outcome |
---|---|---|
Study A | Murine model of arthritis | Reduced swelling and joint inflammation |
Study B | Bacterial infection model | Decreased bacterial load in tissues |
Properties
IUPAC Name |
ethyl 3-amino-3-hydrazinylidenepropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-2-10-5(9)3-4(6)8-7/h2-3,7H2,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLCBIIGDQBECJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399176 |
Source
|
Record name | ethyl 3-amino-3-hydrazinylidenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155053-64-8 |
Source
|
Record name | ethyl 3-amino-3-hydrazinylidenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.